

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

Cat. No.: B7723047

[Get Quote](#)

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Hydroxy-6-methylpyridine, identified by CAS Number 3279-76-3, is a pivotal heterocyclic organic compound that serves as a cornerstone in diverse areas of chemical science.^{[1][2][3]} While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a chemical curiosity; it is the very source of its rich and versatile reactivity, making it an indispensable building block in medicinal chemistry, materials science, and synthetic organic chemistry.^{[4][5][6]}

This guide provides an in-depth exploration of **2-Hydroxy-6-methylpyridine**, moving beyond surface-level data to explain the causality behind its synthesis, characterization, and application. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for leveraging its full potential in creating novel pharmaceuticals and functional materials.^{[4][7][8]}

Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of all subsequent experimental work. These parameters dictate choices in reaction solvents, purification methods, and analytical confirmation.

Physicochemical Properties

The compound typically presents as a beige or white to off-white crystalline solid at room temperature.[1][5] Its properties are summarized below, providing the necessary data for laboratory handling and reaction planning.

Property	Value	Source
CAS Number	3279-76-3	[1][2][3]
Molecular Formula	C ₆ H ₇ NO	[1][2][3]
Molecular Weight	109.13 g/mol	[1][2][3][9]
Melting Point	157-159 °C	[1][3]
Boiling Point	131-133 °C	[1]
Appearance	Beige to off-white crystalline solid	[1][5]
Synonyms	6-Methyl-2-pyridone, 6-Methyl-2(1H)-pyridone, 6-Methyl-2-pyridinol	[1][2][10]

The Pyridone-Pyridol Tautomerism

The defining characteristic of this molecule is its existence as an equilibrium between the hydroxy (pyridol) form and the keto (pyridone) form.

Fig. 1: Tautomeric equilibrium.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone form.[11][12] This preference is driven by strong intermolecular hydrogen bonding and the high stability of the amide-like functionality.[12][13] The pyridone form, while having localized double bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system.[13][14] Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine tautomer.[12][14] This solvent-dependent behavior is a critical consideration for reaction design, as the reactivity of the molecule changes with the dominant tautomeric form.

Spectroscopic Signature

Confirming the identity and purity of **2-Hydroxy-6-methylpyridine** is achieved through standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

Spectroscopy Type	Key Features and Expected Values
¹ H NMR	Signals corresponding to the methyl group (CH ₃), and protons on the pyridine ring. The N-H proton signal is also observable.
¹³ C NMR	Resonances for the methyl carbon, the four distinct aromatic/olefinic carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) around 165 ppm, confirming the pyridone form.[15][16]
IR Spectroscopy	Absence of a strong, broad O-H stretch (around 3200-3600 cm ⁻¹) and the presence of a strong C=O (carbonyl) stretching frequency (around 1625-1660 cm ⁻¹), which is definitive evidence for the pyridone tautomer in the solid state.[12][17][18]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 109, corresponding to the molecular weight of C ₆ H ₇ NO.[10]

Synthesis and Purification: A Validated Protocol

While several synthetic routes exist, a common and reliable method involves the controlled oxidation of readily available precursors.[5][6][7] A biocatalytic approach offers a greener alternative to traditional chemical methods.[6][19]

Illustrative Synthetic Workflow

A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.[6] This method is advantageous due to the commercial availability of the starting material.

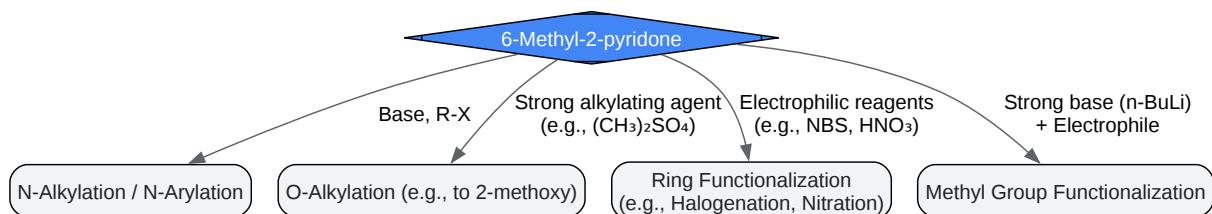
[Click to download full resolution via product page](#)

Fig. 2: Regioselective synthesis workflow.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step prepares for the next, culminating in a pure product confirmed by analytical data.

- **Reaction Setup:** To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous hydrochloric acid, add a solution of sodium nitrite dropwise.
 - **Causality:** The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.^[6] The acidic medium is required for the formation of the diazotizing agent, nitrous acid (HNO₂), in situ.
- **Diazotization:** Maintain stirring at low temperature for 30-60 minutes after the addition is complete.
 - **Validation:** The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid and signals the completion of diazotization.
- **Hydrolysis:** Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to 50-70 °C). Vigorous nitrogen gas evolution will be observed.
 - **Causality:** Heating provides the activation energy for the unstable diazonium salt to lose dinitrogen gas (N₂), a thermodynamically highly favorable process, allowing for nucleophilic attack by water to form the hydroxyl group.
- **Workup and Isolation:** After gas evolution ceases, cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.


- Validation: Monitor the pH of the solution. The product is amphoteric but has limited solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.
- Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure beige crystals.
- Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.
- Final Confirmation: Dry the crystals and confirm their identity and purity using melting point analysis and the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Applications

The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-pyridone a versatile synthon.^[4] Its applications are particularly prominent in pharmaceutical development.^{[4][5][8]}

Map of Chemical Reactivity

The molecule offers several sites for functionalization, including the nitrogen, the exocyclic oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also be functionalized via deprotonation.^[20]

[Click to download full resolution via product page](#)

Fig. 3: Key reaction pathways for functionalization.

- N-Alkylation: The acidic N-H proton is readily removed by a base, and the resulting anion can be alkylated. This is a common strategy in drug synthesis.
- Ring C-H Functionalization: The C3 and C5 positions are electron-rich and susceptible to electrophilic aromatic substitution.[21] Conversely, the C4 and C6 positions are more electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[21][22]
- Methyl Group Deprotonation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) can selectively deprotonate the methyl group, creating a nucleophilic anion that can react with various electrophiles.[20]

Role in Drug Development and Materials Science

The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[4] Its ability to participate in hydrogen bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with biological targets.

- Pharmaceuticals: It serves as a key intermediate in the synthesis of antibacterial and neurological drugs.[4] The strategic functionalization of the pyridone core allows chemists to fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for optimizing drug candidates.[8]
- Materials Science: The compound can be incorporated into polymer structures through chemical reactions to enhance material properties such as thermal stability and corrosion resistance, or to adjust optical properties for functional coatings.[4]
- Coordination Chemistry: As a deprotonated anion, it acts as an effective ligand for forming metal complexes with potential applications in catalysis and materials.[3][6]

Safety and Handling

As with any laboratory chemical, proper handling of **2-Hydroxy-6-methylpyridine** is essential for ensuring personal and environmental safety.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[23][24]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[1\]](#) If handling large quantities or generating dust, use a dust mask or work in a well-ventilated fume hood.
- Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[25\]](#) It is incompatible with strong oxidizing agents and strong acids.[\[25\]](#)
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[1\]](#)[\[23\]](#)[\[24\]](#)
 - Skin: Wash off with soap and plenty of water.[\[1\]](#)[\[23\]](#)[\[24\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[1\]](#)[\[24\]](#)
 - Ingestion: Rinse mouth with water and consult a physician.[\[1\]](#)[\[23\]](#)

Conclusion

2-Hydroxy-6-methylpyridine (or more accurately, 6-methyl-2-pyridone) is far more than a simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for selective functionalization, establishes it as a powerful and versatile tool for scientific innovation. For professionals in drug discovery and materials science, mastering the synthesis, reactivity, and handling of this key intermediate is a critical step toward developing next-generation molecules that can address pressing challenges in medicine and technology.

References

- **2-Hydroxy-6-methylpyridine** Manufacturer & Supplier in China. Pipzine Chemicals. [\[Link\]](#)
- Manufacturing **2-Hydroxy-6-methylpyridine**: From Synthesis to Supply. linkedin.com. [\[Link\]](#)
- Supplementary Information for General. ¹H and ¹³C NMR spectra. The Royal Society of Chemistry. [\[Link\]](#)
- Pyridone–pyridol tautomerism in 2-hydroxypyridines. RSC Publishing. [\[Link\]](#)
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [\[Link\]](#)

- 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [\[Link\]](#)
- Reactions of 4-Hydroxy-6-Methyl-2-Pyridone with aldehydes And Glyoxals. J-STAGE. [\[Link\]](#)
- IR Spectrum of 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [\[Link\]](#)
- 6-Methylpyridin-2-ol. PubChem. [\[Link\]](#)
- Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository. [\[Link\]](#)
- 2-Hydroxypyridine-Tautomerism. ChemTube3D. [\[Link\]](#)
- A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science (RSC Publishing). [\[Link\]](#)
- How about Tautomers?. WuXi Biology. [\[Link\]](#)
- Basic 1H- and 13C-NMR Spectroscopy. metu.edu.tr. [\[Link\]](#)
- 6-Methyl-2-pyridinol - [13C NMR] Spectrum. SpectraBase. [\[Link\]](#)
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- 2-Pyridone tautomer r
- The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. ningboinno.com. [\[Link\]](#)
- Iron-Catalyzed Reactions of 2-Pyridone Deriv
- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Hydroxy-6-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Hydroxy-6-methylpyridine CAS#: 3279-76-3 [m.chemicalbook.com]
- 4. 2-Hydroxy-6-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbino.com [nbino.com]

- 8. nbinno.com [nbinno.com]
- 9. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]
- 11. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. 1-Methyl-2-pyridone(694-85-9) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]
- 19. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 21. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing)
DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 22. Iron-Catalyzed Reactions of 2-Pyridone Derivatives: 1,6-Addition and Formal Ring Opening/Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. guidechem.com [guidechem.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723047#2-hydroxy-6-methylpyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com